molecular formula C11H15ClFNO B3026428 2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one,monohydrochloride CAS No. 2446466-63-1

2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one,monohydrochloride

Cat. No.: B3026428
CAS No.: 2446466-63-1
M. Wt: 231.69 g/mol
InChI Key: KTOPCLKOHAWJCM-UHFFFAOYSA-N
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Description

2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one, monohydrochloride is a synthetic compound that belongs to the class of substituted cathinones. These compounds are structurally related to the naturally occurring stimulant cathinone, found in the khat plant. The compound is known for its stimulant properties and has been studied for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one, monohydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzaldehyde and ethylamine.

    Condensation Reaction: The 2-fluorobenzaldehyde undergoes a condensation reaction with ethylamine in the presence of a suitable catalyst to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired 2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one.

    Hydrochloride Formation: Finally, the compound is converted to its monohydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one.

    Reduction: Formation of 2-(Ethylamino)-1-(2-fluorophenyl)propan-1-ol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

    Biology: Investigated for its effects on neurotransmitter systems and potential use in neuropharmacology.

    Medicine: Explored for its stimulant properties and potential therapeutic applications in treating certain medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily by interacting with neurotransmitter systems in the brain. It is believed to increase the release of dopamine, norepinephrine, and serotonin, leading to enhanced stimulation and mood elevation. The exact molecular targets and pathways involved are still under investigation, but it is thought to act on monoamine transporters and receptors.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylamino)-1-(2-fluorophenyl)propan-1-one: Similar structure but with a methyl group instead of an ethyl group.

    2-(Ethylamino)-1-(4-fluorophenyl)propan-1-one: Similar structure but with the fluorine atom on the 4-position of the phenyl ring.

    2-(Ethylamino)-1-(2-chlorophenyl)propan-1-one: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one, monohydrochloride is unique due to its specific substitution pattern and the presence of the ethylamino group

Properties

IUPAC Name

2-(ethylamino)-1-(2-fluorophenyl)propan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.ClH/c1-3-13-8(2)11(14)9-6-4-5-7-10(9)12;/h4-8,13H,3H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOPCLKOHAWJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C(=O)C1=CC=CC=C1F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801342734
Record name 2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801342734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2446466-63-1
Record name 2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801342734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one,monohydrochloride
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2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one,monohydrochloride
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2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one,monohydrochloride
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2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one,monohydrochloride
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2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one,monohydrochloride
Reactant of Route 6
2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one,monohydrochloride

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